![molecular formula C5H8N2O B2876488 (4-Methyl-1,2-oxazol-3-yl)methanamine CAS No. 905439-81-8](/img/structure/B2876488.png)
(4-Methyl-1,2-oxazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activities
A study on the synthesis of quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline, demonstrated that these compounds, including derivatives of (4-Methyl-1,2-oxazol-3-yl)methanamine, exhibited moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs. This suggests a potential application in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalysis and Synthetic Applications
Another study investigated the transfer hydrogenation reactions with quinazoline-based ruthenium complexes, showcasing the synthesis of (4-Phenylquinazolin-2-yl)methanamine in high yield. These N-heterocyclic ruthenium(II) complexes demonstrated excellent conversions and high turnover frequency (TOF) values in the transfer hydrogenation of acetophenone derivatives, indicating their utility in catalytic applications (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Anticancer Agents
The design and synthesis of novel indole-based small molecules, incorporating structural units of indole and substituted triazole, led to the creation of a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives. These molecules exhibited potent growth inhibitory actions against human cancer cell lines at lower micromolar concentrations. Additionally, one compound, IT-14, inhibited the deacetylation activity of SIRT1 enzyme in vitro and showed promising action in prostate hyperplasia animal models, suggesting its potential as an anticancer lead (Panathur, Dalimba, Koushik, Alvala, Yogeeswari, Sriram, & Kumar, 2013).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic Schiff bases from 3-aminomethyl pyridine and various aldehydes/ketones demonstrated the anticonvulsant activity of these compounds. The study highlights the potential of these synthesized Schiff bases, including derivatives of (4-Methyl-1,2-oxazol-3-yl)methanamine, as anticonvulsant agents, offering a new avenue for the development of medications targeting seizure disorders (Pandey & Srivastava, 2011).
Propiedades
IUPAC Name |
(4-methyl-1,2-oxazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-8-7-5(4)2-6/h3H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVMZORZGNERAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2-oxazol-3-yl)methanamine | |
CAS RN |
905439-81-8 |
Source
|
Record name | (4-methyl-1,2-oxazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.